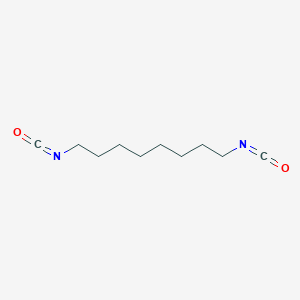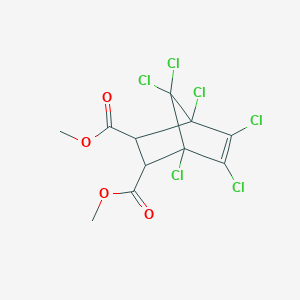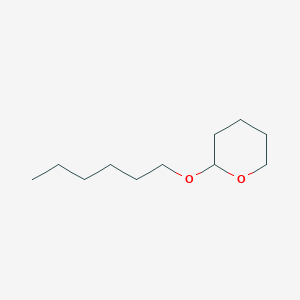
1,3-Dimethyl-1,3-bis(trimethylsilyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1,3-bis(trimethylsilyl)urea (also known as DMTSU) is a chemical compound that is widely used in scientific research. It is a versatile reagent that is used in a variety of chemical reactions, particularly in the fields of organic synthesis and biochemistry.
Mechanism of Action
The mechanism of action of DMTSU is not fully understood. However, it is known to act as a mild oxidizing agent, which can help to facilitate chemical reactions. It is also believed to act as a nucleophilic catalyst, which can help to promote the formation of new chemical bonds.
Biochemical and Physiological Effects
DMTSU has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, DMTSU has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using DMTSU in lab experiments is its versatility. It can be used in a wide range of chemical reactions, making it a valuable tool for researchers in a variety of fields. Additionally, DMTSU is relatively easy to synthesize and is readily available from chemical suppliers. However, one limitation of using DMTSU is that it can be toxic if not handled properly. Researchers must take appropriate safety precautions when working with this compound.
Future Directions
There are many potential future directions for research involving DMTSU. One area of interest is the development of new synthetic methods using DMTSU as a reagent. Additionally, researchers are interested in exploring the biological effects of DMTSU, particularly its potential as an antioxidant and anti-inflammatory agent. Finally, there is interest in exploring the potential use of DMTSU in the synthesis of new drugs and other biologically active compounds.
Conclusion
In conclusion, DMTSU is a versatile reagent that is widely used in scientific research. It has a variety of applications in organic synthesis and biochemistry, and has been shown to have a number of biochemical and physiological effects. While there are some limitations to using DMTSU in lab experiments, its versatility and availability make it a valuable tool for researchers in a variety of fields. As research in this area continues, there is potential for new synthetic methods and new applications for DMTSU to be discovered.
Scientific Research Applications
DMTSU is used in a wide range of scientific research applications. One of its primary uses is as a coupling reagent in peptide synthesis. It is also used as a mild oxidizing agent in the synthesis of alcohols and ketones. Additionally, DMTSU is used in the synthesis of various heterocyclic compounds, which have important applications in the fields of medicine and agriculture.
properties
CAS RN |
10218-17-4 |
|---|---|
Product Name |
1,3-Dimethyl-1,3-bis(trimethylsilyl)urea |
Molecular Formula |
C9H24N2OSi2 |
Molecular Weight |
232.47 g/mol |
IUPAC Name |
1,3-dimethyl-1,3-bis(trimethylsilyl)urea |
InChI |
InChI=1S/C9H24N2OSi2/c1-10(13(3,4)5)9(12)11(2)14(6,7)8/h1-8H3 |
InChI Key |
OZSLNVMOKRIJKG-UHFFFAOYSA-N |
SMILES |
CN(C(=O)N(C)[Si](C)(C)C)[Si](C)(C)C |
Canonical SMILES |
CN(C(=O)N(C)[Si](C)(C)C)[Si](C)(C)C |
Pictograms |
Irritant |
synonyms |
1,3-dimethyl-1,3-bis(trimethylsilyl)urea |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

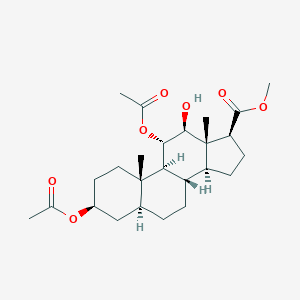
![N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide](/img/structure/B154947.png)
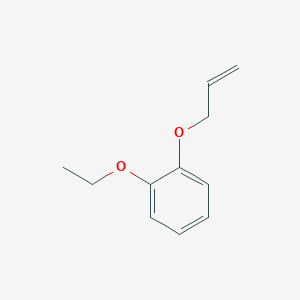
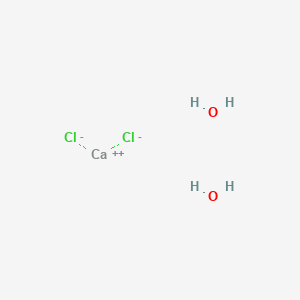
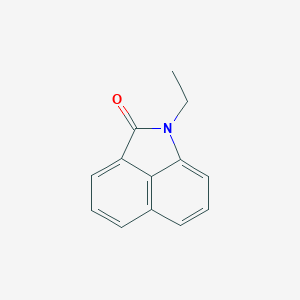
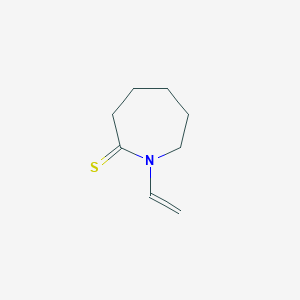
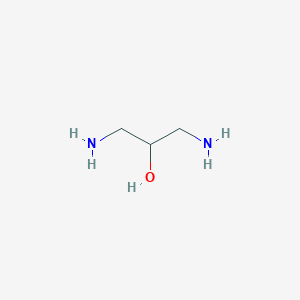
![[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B154963.png)
